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Funobactam: A Technical Deep Dive into
Overcoming Carbapenem Resistance

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Gram-negative bacteria, particularly Acinetobacter baumannii
(CRAB), Pseudomonas aeruginosa (CRPA), and Enterobacterales (CRE), poses a critical
threat to global health.[1][2] These pathogens have been identified by the World Health
Organization (WHO) as priority pathogens for which new therapeutic options are urgently
needed.[1] In this landscape, the development of novel 3-lactamase inhibitors (BLIS) is
paramount. This technical guide explores Funobactam (formerly XNW4107), a novel
diazabicyclooctane (DBO) B-lactamase inhibitor, and its pivotal role in restoring the efficacy of
carbapenem antibiotics against these multidrug-resistant organisms.

Introduction to Funobactam

Funobactam is a potent, intravenously administered serine B-lactamase inhibitor developed by
Evopoint Biosciences.[2][3][4] Structurally belonging to the diazabicyclooctane (DBO) class, it
is designed to be co-administered with a B-lactam antibiotic, primarily imipenem/cilastatin.[3]
Unlike the antibiotic it protects, Funobactam possesses no intrinsic antibacterial activity on its
own.[5][6] Its sole function is to inactivate [3-lactamase enzymes, the primary mechanism of
resistance to B-lactam antibiotics in many Gram-negative bacteria.
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Currently, the combination of Imipenem/Cilastatin/Funobactam is in Phase 3 clinical trials for
the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis, and
hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1][3][4][7] A Pre-
New Drug Application (Pre-NDA) has been submitted to China's Center for Drug Evaluation,
marking a significant step towards its potential clinical use.[2]

Mechanism of Action: Restoring Carbapenem
Activity

The primary mechanism of resistance to (-lactam antibiotics, such as carbapenems, is the
production of B-lactamase enzymes. These enzymes hydrolyze the amide bond in the
characteristic -lactam ring, rendering the antibiotic inactive before it can reach its target—the
penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[8][9]

Funobactam functions by inhibiting a broad spectrum of these serine-based (3-lactamases,
which are categorized into Ambler classes A, C, and D.[1][10] This includes clinically significant
carbapenemases such as Klebsiella pneumoniae carbapenemases (KPCs) and OXA-type
carbapenemases prevalent in Acinetobacter baumannii (e.g., OXA-23, OXA-24/40-like).[1][5]
[11] By binding to and inactivating these enzymes, Funobactam effectively "protects" the
partner carbapenem, imipenem, allowing it to exert its bactericidal activity.[11]
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Caption: Mechanism of Funobactam in overcoming B-lactamase-mediated resistance.

In Vitro and In Vivo Efficacy
In Vitro Activity

Studies have demonstrated that the combination of imipenem/funobactam has potent in vitro
activity against a wide range of carbapenem-resistant Gram-negative bacilli. The primary
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method for assessing this activity is through the determination of Minimum Inhibitory
Concentrations (MICs). Funobactam is typically tested at a fixed concentration (e.g., 8 mg/L)
in combination with varying concentrations of imipenem.

Table 1: Summary of In Vitro Activity of Imipenem/Funobactam

Imipenem/Fun

Bacterial Resistance Imipenem MIC  obactam (8

. . Reference(s)
Species Profile Range (mglL) mg/L) MIC

Range (mgI/L)
Acinetobacter Carbapenem-
. . >64 0.25- 16 [1][12][13]

baumannii Resistant
Pseudomonas Carbapenem-

_ _ N/A 0.25- 16 [1][12][13]
aeruginosa Resistant
Klebsiella Carbapenem-

_ _ >64 0.25- 16 [1][12][13]

pneumoniae Resistant

| Escherichia coli | Carbapenem-Resistant | N/A | N/A (Bactericidal activity noted) |[4] |
Note: N/A indicates data not explicitly available in the provided search results.

Time-kill curve analyses have shown that imipenem/funobactam is bactericidal against
resistant strains of A. baumannii and K. pneumoniae.[4] These studies also indicated that
bactericidal activity does not progressively increase at concentrations greater than four times
the MIC, and the combination has a low potential for the development of resistance.[4]

In Vivo Pharmacodynamics: The Neutropenic Murine
Thigh Infection Model

The in vivo efficacy of imipenem/funobactam has been extensively evaluated using the
neutropenic murine thigh infection model.[1][4][12][14] This model is a standard for assessing
the pharmacokinetic/pharmacodynamic (PK/PD) relationships of new antimicrobial agents.

A key finding from these studies was that the efficacy of Funobactam is time-dependent.[1][13]
[14] Traditional PK/PD indices like the percentage of the dosing interval that the free drug
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concentration remains above the MIC (%fT > MIC) were poor predictors of efficacy.[1][12][14]
Instead, a novel PK/PD index, (%fT > CT)/MIC, demonstrated the strongest correlation with
bacterial killing.[1][12] In this index, CT represents a threshold plasma funobactam
concentration, which was determined to be 1 mg/L.[1][12][14] This new index integrates the
isolate's specific susceptibility (MIC) with the time the inhibitor concentration exceeds a critical
threshold, providing a more accurate prediction of in vivo activity.[1]

Table 2: Funobactam PK/PD Targets for Efficacy in the Murine Thigh Model

. ) ] . Median (%fT > CT[1
Bacterial Species Efficacy Endpoint Reference(s)
mg/L])/MIC Value

Acinetobacter 1-log10 CFU
: _ 9.82 [1][12][14]
baumannii reduction
Pseudomonas 1-log10 CFU
, _ 9.90 [1][12][14]
aeruginosa reduction

| Klebsiella pneumoniae | Stasis (no change in CFU) | 55.73 |[1][12][14] |
CFU: Colony-Forming Units

Human-simulated regimens (HSR) of imipenem/funobactam (500/250 mg g6h as a 1-hour
infusion) in the murine model produced greater than a 1-log kill against the majority of A.
baumannii (6/7 isolates) and all P. aeruginosa (4/4 isolates) tested, and achieved stasis against
all tested K. pneumoniae (4/4 isolates).[1][12]

Experimental Protocols
Broth Microdilution for MIC Determination

o Preparation: Bacterial isolates are subcultured twice on Trypticase Soy Agar with 5% sheep
blood and incubated for 18-24 hours.[1]

¢ Inoculum: A bacterial suspension is prepared and standardized to the appropriate density.

o Assay: Serial two-fold dilutions of imipenem are prepared in cation-adjusted Mueller-Hinton
broth. For the combination, Funobactam is added to each well at a fixed concentration of 8
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mg/L.[1]

 Incubation: The microdilution plates are inoculated with the bacterial suspension and
incubated.

e Reading: The MIC is determined as the lowest concentration of the antibiotic that completely
inhibits visible bacterial growth.

Neutropenic Murine Thigh Infection Model

This protocol outlines the key steps used to evaluate the in vivo efficacy of
imipenem/funobactam.
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Experimental Workflow: Murine Thigh Infection Model

1. Animal Preparation
- Female ICR mice (20-229g)
- Acclimatize for 48h

2. Induction of Neutropenia
- Day -4: Cyclophosphamide (150 mg/kg, IP)
- Day -1: Cyclophosphamide (100 mg/kg, IP)

3. Renal Clearance Reduction (Optional)
- Day -1: Uranyl Nitrate (5 mg/kg, IP)
- Simulates human pharmacokinetics

4. Inoculation
- Day 0: Inject bacterial suspension
(e.g., 1076 - 1077 CFU) into thigh muscle

5. Treatment Initiation
- 2h post-inoculation
- Administer Imipenem HSR +/- Funobactam regimens

6. Endpoint Analysis
- 24h post-treatment initiation
- Euthanize mice, homogenize thighs
- Quantify bacterial load (CFU/thigh)

7. PK/PD Analysis
- Correlate drug exposure (e.g., %fT > CT)
with change in log10 CFU/thigh

Click to download full resolution via product page

Caption: Workflow for the neutropenic murine thigh infection model.
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» Animal Model: Specific-pathogen-free female ICR mice (20-22 g) are used.[1]

» Neutropenia Induction: Mice are rendered neutropenic via intraperitoneal (IP) injections of
cyclophosphamide at 150 mg/kg (4 days prior to inoculation) and 100 mg/kg (1 day prior).[1]

o Simulation of Human PK: To better simulate human drug exposures, renal clearance of the
study drugs is reduced by administering uranyl nitrate (5 mg/kg, IP) one day before
inoculation.[1]

« Infection: Mice are inoculated in the thigh muscle with a standardized suspension of the test
bacterial isolate.

o Treatment: Therapy with imipenem and varying doses of funobactam (or placebo) is
initiated two hours post-inoculation. Dosing is typically every 6 hours (q6h) to simulate
clinical regimens.[1]

o Efficacy Assessment: At 24 hours, mice are euthanized, and the thighs are harvested and
homogenized to determine the bacterial load (log10 CFU/thigh). The change in bacterial
count from the start of therapy is the primary efficacy endpoint.[1][12][14]

Clinical Development and Future Outlook

Funobactam, in combination with imipenem/cilastatin, is advancing through late-stage clinical
development. A Phase 3 trial (XNW4107-302) evaluating its efficacy and safety against
imipenem/cilastatin/relebactam for HABP/VABP in 449 subjects met its primary non-inferiority
endpoint for 14-day all-cause mortality.[2] Notably, the Funobactam combination demonstrated
superior results in clinical treatment success rate and clearance of multidrug-resistant
microorganisms compared to the control arm.[2]

The potent, broad-spectrum activity of imipenem/funobactam against the most critical
carbapenem-resistant Gram-negative pathogens positions it as a highly promising therapeutic
candidate.[2][4] By overcoming key mechanisms of resistance, Funobactam has the potential
to become an indispensable tool in the clinical management of severe and life-threatening
bacterial infections, addressing a significant unmet medical need.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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